Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
Pelvic inflammatory disease
Genital ulcer disease and infections of the urethra and cervix
Infections of the skin
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Azithromycin Dihydrate is the dihydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
Azithromycin Monohydrate is the monohydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
See also: Azithromycin (has active moiety).
Azithromycin Monohydrate
CAS No.: 121470-24-4
Cat. No.: VC21299301
Molecular Formula: C38H74N2O13
Molecular Weight: 767.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 121470-24-4 |
---|---|
Molecular Formula | C38H74N2O13 |
Molecular Weight | 767.0 g/mol |
IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate |
Standard InChI | InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
Standard InChI Key | HQUPLSLYZHKKQT-WVVFQGGUSA-N |
Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O |
SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O |
Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O |
Chemical Structure and Properties
Azithromycin monohydrate is a white crystalline powder with a complex molecular structure derived from erythromycin. Its chemical name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-hepta-methyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one . It possesses a molecular formula of C38H72N2O12 · H2O and a molecular weight of 767.011 daltons . The compound is characterized by its 15-membered macrolide ring structure, which distinguishes it from other macrolide antibiotics.
Structural Characteristics
Azithromycin monohydrate differs structurally from erythromycin in a crucial way - it contains a methyl-substituted nitrogen atom incorporated into the lactone ring rather than a carbonyl group at the 9a position on the aglycone ring . This structural modification prevents metabolism of the compound, contributing to its extended half-life and improved tissue penetration compared to erythromycin. The monohydrate form specifically includes one water molecule in its crystal structure, which influences its physical properties and stability profile.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Azithromycin Monohydrate
The compound exhibits moderate water solubility and lipophilicity, properties that affect its absorption and distribution in biological systems. These physiochemical characteristics contribute to azithromycin monohydrate's unique pharmacokinetic profile and therapeutic efficacy.
Pharmacological Characteristics
Azithromycin monohydrate demonstrates remarkable pharmacological properties that make it a valuable antibiotic in clinical practice. Understanding its mechanism of action and pharmacokinetic profile is essential for appropriate therapeutic application.
Mechanism of Action
Azithromycin monohydrate exerts its antibacterial action by binding to the 50s ribosomal subunits of susceptible bacteria and suppressing protein synthesis . This mechanism effectively inhibits bacterial growth and replication, leading to bacteriostatic effects against a wide range of microorganisms. The compound's structural features allow it to penetrate bacterial cell membranes efficiently and reach its intracellular target.
Parameter | Value | Notes |
---|---|---|
Absorption (Tmax) | 2-3 hours | Time to maximum plasma concentration |
Bioavailability | Approximately 37% | Proportion reaching systemic circulation |
Food Effect | Minimal | Can be taken with or without food |
Tissue Distribution | Up to 50x plasma concentration | Enables targeting of intracellular infections |
Terminal Half-Life | 68 hours (average) | Supports extended dosing intervals |
Elimination | Polyphasic pattern | Complex distribution and elimination process |
Clinical Applications
Azithromycin monohydrate has established itself as an important antimicrobial agent with diverse clinical applications. Its broad-spectrum activity, favorable pharmacokinetic profile, and safety characteristics have led to its widespread use in multiple therapeutic contexts.
Approved Indications
Azithromycin monohydrate is primarily used for the treatment of respiratory, enteric, and genitourinary infections and may be used instead of other macrolides for some sexually transmitted infections . Its effectiveness against both typical and atypical respiratory pathogens makes it particularly valuable for treating community-acquired pneumonia, acute exacerbations of chronic bronchitis, pharyngitis, and sinusitis.
The compound has also demonstrated efficacy in treating genitourinary infections, including those caused by Chlamydia trachomatis and Neisseria gonorrhoeae. Its single-dose regimen for certain sexually transmitted infections improves patient compliance and treatment outcomes.
Prevention of Mycobacterium Avium Complex Disease
Clinical trials have evaluated azithromycin for preventing Mycobacterium Avium Complex (MAC) disease in immunocompromised patients with advanced HIV infection. In these studies, azithromycin demonstrated significant efficacy in reducing the incidence of MAC infection. The one-year cumulative incidence rate of MAC infection was 7.62% in patients receiving azithromycin, compared to 15.25% in those receiving rifabutin and 2.75% in those receiving the combination therapy . These findings highlight the value of azithromycin in preventing opportunistic infections in vulnerable populations.
Formulations and Administration
Azithromycin monohydrate is available in various pharmaceutical formulations, including:
-
Oral tablets and capsules
-
Oral suspension
-
Intravenous formulation
The intravenous formulation, known as Azithromycin for Injection, USP, consists of azithromycin monohydrate and inactive ingredients including anhydrous citric acid and sodium hydroxide (for pH adjustment) . It is supplied as a white to off-white lyophilized powder in a single-dose vial for intravenous administration after reconstitution. Each vial contains azithromycin monohydrate equivalent to 500 mg azithromycin, 392 mg anhydrous citric acid, and sodium hydroxide for pH adjustment .
Laboratory Parameter | Criteria | Placebo (n = 88) | Azithromycin 1200mg weekly (n = 89) |
---|---|---|---|
Hemoglobin | < 0.8 x LLN | 31% | 30% |
Platelet Count | < 0.75 x LLN | 19% | 16% |
WBC Count | < 0.75 x LLN | 48% | 49% |
Neutrophils | < 0.5 x LLN | 16% | 28% |
Neutrophils | < 500/mm³ | 6% | 13% |
AST (SGOT) | > 2.0 x ULN | 28% | 39% |
AST (SGOT) | > 200 U/L | 10% | 8% |
LLN: Lower Limit of Normal; ULN: Upper Limit of Normal
These laboratory abnormalities are important considerations when prescribing azithromycin monohydrate, particularly for prolonged therapy or in patients with pre-existing conditions.
Manufacturing Processes
The production of azithromycin monohydrate involves a complex synthetic pathway starting from erythromycin A, followed by specific crystallization procedures to obtain the monohydrate form with desired characteristics.
Synthetic Pathway
The synthesis of azithromycin is based on the reaction between four compounds: Erythromycin-A (or Erythromycin base), hydroxylamine hydrochloride, and other reagents . The most generalized process for obtaining azithromycin consists of the transformation of erythromycin A into azithromycin through several key steps:
-
Conversion of erythromycin A into its oxime
-
Beckmann rearrangement of the oxime to obtain the 6,9-imino ether of erythromycin A
-
Reduction of the 6,9-imino ether to 9-deoxo 9a-aza-9a-homoerythromycin
-
Reductive N-methylation to obtain azithromycin as the final product
The reduction of the 6,9-imino ether can be performed using reducing agents in stoichiometric amounts or through hydrogenation under high pressure with platinum. The resulting cyclic amine is isolated and subjected to reductive methylation, using either Eschweiler-Clarke conditions (formaldehyde and formic acid in chloroform) or hydrogenation of formaldehyde and hydrogen in the presence of a noble metal catalyst .
Crystallization of Azithromycin Monohydrate
Obtaining the monohydrate form of azithromycin requires specific crystallization procedures. According to U.S. Patent 7,683,162 B2, a process to obtain azithromycin monohydrate that is substantially free of organic solvents and resistant to degradation involves dissolving the precursor in ethanol, adding water to precipitate the azithromycin monohydrate, followed by filtration and drying .
The crystallization conditions, including solvent composition, temperature, pH, and agitation parameters, significantly influence the physical properties of the resulting azithromycin monohydrate crystals, affecting their stability, dissolution characteristics, and bioavailability.
Comparison of Different Forms
Monohydrate versus Dihydrate Forms
Azithromycin exists in various solid-state forms, with the monohydrate and dihydrate being the most pharmaceutically relevant. These forms differ in their water content, crystal structure, stability, and manufacturing considerations.
The monohydrate form contains one water molecule per azithromycin molecule (C38H72N2O12 · H2O), while the dihydrate contains two water molecules (C38H72N2O12 · 2H2O). The presence of water molecules within the crystal lattice influences the compound's physical properties and stability under various storage conditions.
Conversion Between Forms
The conversion between monohydrate and dihydrate forms can be achieved through specific processing conditions. According to U.S. Patent 5,869,629, recrystallization of the hygroscopic form of azithromycin in acetone-water with stirring for 24 hours facilitates the conversion of monohydrate to dihydrate . This extended stirring time is considered a disadvantage of this process.
Alternatively, the dihydrate form can be produced by dissolving azithromycin monohydrate in an acetone-water mixture, followed by pH adjustment to precipitate the dihydrate form, as described in European Patent 0,941,999 .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume